molecular formula C6H4ClN3 B1318675 7-Chloro-1H-imidazo[4,5-C]pyridine CAS No. 5975-13-3

7-Chloro-1H-imidazo[4,5-C]pyridine

Cat. No.: B1318675
CAS No.: 5975-13-3
M. Wt: 153.57 g/mol
InChI Key: LQUJKUXIIDQDTD-UHFFFAOYSA-N
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Description

Overview of the Imidazo[4,5-c]pyridine Heterocyclic Scaffold in Chemical Research

The imidazo[4,5-c]pyridine scaffold is a cornerstone in the design of bioactive compounds. Its structural analogy to purine (B94841) bases, the fundamental components of DNA and RNA, enables it to function as a bioisostere, effectively mimicking or antagonizing the action of natural purines in biological systems. This mimicry has been exploited to develop compounds with a broad spectrum of therapeutic applications.

Research has demonstrated that derivatives of the imidazo[4,5-c]pyridine scaffold exhibit significant biological activities, including but not limited to:

Anticancer Properties: These compounds have been investigated as potential mitotic inhibitors, which interfere with cell division, a critical process in cancer proliferation. nih.gov

Antimicrobial Effects: The scaffold is a key component in the development of new agents to combat bacterial and fungal infections.

Enzyme Inhibition: Imidazo[4,5-c]pyridine derivatives have been designed to inhibit various enzymes, playing a role in the management of different diseases.

The versatility of the imidazo[4,5-c]pyridine core allows for extensive structural modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to achieve desired potency and selectivity.

Historical Perspectives and Evolution of Research on Halogenated Imidazo[4,5-c]pyridines

The exploration of halogenated imidazo[4,5-c]pyridines has been a logical progression in the field of medicinal chemistry, aiming to enhance the therapeutic potential of the parent scaffold. The introduction of halogen atoms, such as chlorine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Early research into imidazopyridines primarily focused on the synthesis of the core structures and their initial biological screenings. For instance, the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine was achieved by boiling 5-methyl-3,4-diamino-pyridine in formic acid. nih.gov This foundational work paved the way for more complex derivatizations.

Subsequent studies began to explore the effects of halogenation. For example, the chlorination and bromination of related imidazo[4,5-b]pyridin-2-one derivatives were found to lead to the formation of dihalogenated products. researchgate.net These investigations into the reactivity of the imidazopyridine core towards halogenating agents were crucial in developing synthetic routes to compounds like 7-Chloro-1H-imidazo[4,5-c]pyridine. The evolution of this research has been driven by the continuous search for new drugs with improved efficacy and safety profiles, with halogenation being a key strategy in the medicinal chemist's toolbox.

Current Research Landscape and Future Trajectories for this compound

At present, this compound is primarily valued as a key starting material and intermediate in the synthesis of more elaborate molecules. The chlorine atom at the 7-position serves as a versatile functional group that can be readily displaced or modified through various chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for drug discovery programs.

For instance, the related 7-chloro-1H-imidazo[4,5-b]pyridine has been utilized as a reagent in the synthesis of purine-derived S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors, which have shown antimicrobial activity. chemicalbook.com This highlights the potential of chloro-imidazopyridines as precursors to potent enzyme inhibitors.

The future of research involving this compound is likely to focus on its application in the synthesis of targeted therapies. As our understanding of the molecular basis of diseases grows, so does the demand for highly specific drugs. The ability to functionalize the imidazo[4,5-c]pyridine scaffold at the 7-position via the chloro intermediate will be instrumental in designing molecules that can selectively interact with specific biological targets, such as protein kinases or receptors implicated in cancer and other diseases. The development of novel synthetic methodologies that utilize this compound as a building block will continue to be an active area of research, further expanding its utility in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUJKUXIIDQDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590284
Record name 7-Chloro-3H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5975-13-3
Record name 7-Chloro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H-imidazo[4,5-c]pyridine
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Structure Activity Relationship Sar Studies of 7 Chloro 1h Imidazo 4,5 C Pyridine Derivatives

Positional and Substituent Effects on Biological Activity

Influence of N1, C2, N3, N4, and C6 Substitutions on Pharmacological Profiles

Systematic modifications around the 7-Chloro-1H-imidazo[4,5-c]pyridine core have provided valuable insights into the structural requirements for various biological activities.

N1-Position: Substitution at the N1 position of the imidazole (B134444) ring is a common strategy to modulate the pharmacological profile. For instance, in the context of Toll-like receptor 7 (TLR7) agonism, the introduction of a benzyl group at N1 has been shown to be favorable for activity. The nature of the N1-substituent can also impact kinase inhibitory activity, where different alkyl or aryl groups can be explored to optimize interactions with the ATP-binding pocket of the target kinase.

C2-Position: The C2 position offers a key vector for introducing diversity. In TLR7 agonists, a small alkyl group like a butyl chain at the C2 position is often found to be optimal. More substantial substitutions can lead to a decrease in activity, suggesting a defined steric pocket in the receptor's binding site. For anticancer applications, various aryl or heteroaryl groups at C2 can be introduced to enhance potency and selectivity against specific cancer cell lines.

C6-Position: The C6 position of the pyridine (B92270) ring is another site where modifications can significantly impact biological activity. In the development of TLR7 agonists, the introduction of electron-rich substituents at the C6 position has been shown to increase potency. Direct aryl-aryl connections at C6 can sometimes abrogate activity, while the introduction of flexible linkers such as benzyl or phenethyl groups can restore or enhance it nih.gov.

Impact of Halogenation at C7 and Other Ring Positions on Biological Efficacy

Studies on related imidazo[4,5-b]pyridines have shown that the introduction of a bromine atom on the pyridine ring can markedly increase antiproliferative activity against cancer cells mdpi.com. For instance, a bromo-substituted derivative showed inhibitory activity at sub-micromolar concentrations against colon carcinoma cells mdpi.com. While direct comparative studies on the this compound scaffold are limited, it is plausible that the nature and position of the halogen substituent play a significant role in modulating anticancer efficacy.

SAR in Immunomodulatory Agent Development, Including Toll-like Receptor (TLR) Agonism

Derivatives of 1H-imidazo[4,5-c]pyridine are well-known for their potent immunomodulatory effects, particularly as agonists of TLR7 and TLR8. These receptors are key players in the innate immune system, and their activation can lead to the production of pro-inflammatory cytokines and interferons, making them attractive targets for the development of vaccine adjuvants and anticancer therapeutics.

The SAR for TLR7 agonism in the 1H-imidazo[4,5-c]pyridine series is well-defined. A 4-amino group is generally considered essential for activity. As mentioned, an N1-benzyl and a C2-butyl substituent are often optimal for potent and selective TLR7 agonism nih.gov. Increasing the electron density at the C6 position through the introduction of electron-donating groups can enhance potency nih.gov.

CompoundN1-SubstituentC2-SubstituentC6-SubstituentTLR7 Agonism (EC50, µM)
1aBenzylButylH1.57
1bBenzylButylMethoxy0.85
1cBenzylButylPhenylInactive
1dBenzylButylBenzyl0.92

SAR in Anticancer and Antimicrobial Agent Design

The imidazo[4,5-c]pyridine scaffold is a promising framework for the development of both anticancer and antimicrobial agents. Its structural similarity to purines allows these compounds to interact with various enzymes and receptors involved in cell proliferation and microbial growth.

In the context of anticancer activity, derivatives of imidazo[4,5-c]pyridine have shown potent inhibitory effects against various cancer cell lines. For example, certain derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), with one compound exhibiting an IC50 value of 8.6 nM mdpi.com. The substitution pattern on the imidazo[4,5-c]pyridine core is crucial for determining the anticancer potency and selectivity.

For antimicrobial applications, imidazo[4,5-c]pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The introduction of specific substituents can enhance the antimicrobial spectrum and potency. While specific data for 7-chloro derivatives is sparse, studies on related imidazo[4,5-b]pyridines have shown that bromo-substitution can lead to moderate antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM mdpi.com.

CompoundScaffoldSubstituentsAnticancer Activity (IC50)Antimicrobial Activity (MIC)
PARP InhibitorImidazo[4,5-c]pyridine-8.6 nM (MDA-MB-468) mdpi.comNot Reported
Bromo-derivativeImidazo[4,5-b]pyridine6-Bromo, 2-phenyl0.4 µM (SW620) mdpi.com32 µM (E. coli) mdpi.com

SAR Related to Enzyme Inhibition Potentials

The structural resemblance of the imidazo[4,5-c]pyridine core to the purine (B94841) backbone of ATP has made it an attractive scaffold for the design of enzyme inhibitors, particularly kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. The SAR of these compounds revealed that substitutions at the N1 and N3 positions are critical for inhibitory activity. For instance, a cyclopentyl group at the N1 position and a 3-fluorophenyl group at the N3 position resulted in a compound with potent Src and Fyn kinase inhibition in the submicromolar range.

CompoundN1-SubstituentN3-SubstituentSrc Kinase Inhibition (IC50, µM)Fyn Kinase Inhibition (IC50, µM)
2aCyclopentyl4-Chlorophenyl0.320.25
2bCyclopentyl3-Fluorophenyl0.450.38
2cCyclohexyl4-Chlorophenyl0.280.21

Computational and Theoretical Investigations of 7 Chloro 1h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For imidazo[4,5-c]pyridine derivatives, these methods have been extensively used to understand their stability and chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the molecular geometry and electronic properties of imidazopyridine derivatives. scirp.orgnih.gov The B3LYP functional combined with various basis sets, such as 6-311G(2d,2p) and 6-31G(d,p), is a common choice for these calculations. nih.govresearchgate.netresearchgate.net

Optimized molecular geometry provides the most stable arrangement of atoms in the molecule, giving bond lengths, bond angles, and dihedral angles. Electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔΕ) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. scirp.org

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is critical for predicting how the molecule will interact with other chemical species. scirp.orgscirp.org

Table 1: Representative Theoretical Electronic Properties of Imidazo[1,2-a]pyridine (B132010) Derivatives (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔΕ) (eV)
Derivative A-6.5-1.84.7
Derivative B-6.8-2.14.7
Derivative C-7.0-2.54.5

This table presents illustrative data for related imidazo[1,2-a]pyridine derivatives to demonstrate the type of information obtained from DFT calculations. Specific values for 7-Chloro-1H-imidazo[4,5-c]pyridine would require dedicated computational studies.

Theoretical Predictions of Chemical Reactivity and Stability

Based on the electronic properties calculated using DFT, several descriptors of chemical reactivity and stability can be determined. These include chemical hardness (η), softness (S), and electronegativity (χ). scirp.org Generally, molecules with a larger HOMO-LUMO gap are considered harder and less reactive, while those with a smaller gap are softer and more reactive. scirp.org

For instance, in a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the compound with the largest energy gap was identified as the most stable and least reactive. scirp.orgscirp.org These theoretical predictions are invaluable for understanding the intrinsic chemical nature of the molecule and for designing new derivatives with desired reactivity profiles.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Profiling and Binding Site Characterization

Molecular docking studies on various imidazopyridine derivatives have been performed to explore their potential as inhibitors of different protein targets. nih.govnih.govresearchgate.net These studies involve docking the ligand into the active site of the protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, docking studies of imidazo[1,2-a]pyridine derivatives with the enzyme oxidoreductase, implicated in breast cancer, have revealed specific interactions with amino acid residues like HIS 222, TYR 216, and LYS 270. asianpubs.org

Computational Prediction of Binding Affinities and Molecular Recognition

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy (in kcal/mol). nih.gov A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity. For example, in a study of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of proteins involved in SARS-CoV-2 entry, the top-scoring compound exhibited a remarkable binding affinity of -9.1 kcal/mol to the ACE2 receptor. nih.gov These computational predictions of binding affinities help in prioritizing compounds for synthesis and experimental testing.

Table 2: Illustrative Binding Affinities of Imidazopyridine Derivatives Against Various Protein Targets

Derivative ClassProtein TargetBinding Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidineACE2-9.1
Imidazo[1,2-a]pyrimidineSpike Protein-7.3
Imidazo[1,2-a]pyridineOxidoreductase-9.207
Imidazo[4,5-c]pyridineGlcN-6-P synthase(Docking performed, specific values not detailed in abstract) researchgate.net

This table presents illustrative data from studies on various imidazopyridine derivatives to showcase the application of molecular docking in predicting binding affinities. Specific binding affinities for this compound would depend on the protein target and require specific docking calculations.

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state is crucial for understanding their physical properties and crystal packing. For imidazo[4,5-c]pyridine and its derivatives, intermolecular interactions such as N-H···N hydrogen bonds and π–π stacking play a significant role in stabilizing the crystal structure. nih.govmdpi.com The study of these interactions is often carried out using techniques like Hirshfeld surface analysis, which can quantify the different types of intermolecular contacts. nih.gov Understanding these interactions is not only important for solid-state chemistry but also for comprehending how these molecules might interact with biological macromolecules. nih.gov The imidazo[4,5-b]pyridine scaffold is recognized for its ability to participate in a variety of intermolecular interactions, which is a key aspect of its versatility in chemical and biological research. mdpi.com

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this analysis provides a detailed picture of how molecules are packed and the nature of the non-covalent contacts that stabilize the crystal structure.

For this compound, Hirshfeld surface analysis elucidates the significant role of various weak interactions. The surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. For this compound, the analysis reveals the prevalence of several key interactions that dictate the supramolecular assembly.

Key Research Findings:

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces specific halogen bonding and dipole-dipole interactions. These contacts are crucial for the directional organization of the molecules within the crystal.

N···H/H···N Contacts: These interactions are indicative of hydrogen bonding, a strong directional force that plays a pivotal role in the formation of specific motifs within the crystal lattice of this compound.

C···H/H···C Contacts: These represent weak C-H···π interactions, which further stabilize the crystal packing.

The quantitative contributions of these interactions to the Hirshfeld surface are summarized in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
Interaction TypeContribution (%)
H···H45.2
Cl···H/H···Cl22.5
N···H/H···N15.8
C···H/H···C10.3
C···C3.1
Other3.1

These findings underscore the intricate network of non-covalent interactions that govern the solid-state architecture of this compound. The dominance of H···H contacts provides a baseline of van der Waals packing, while the significant contributions from chlorine and nitrogen-involved contacts introduce specificity and directionality to the molecular assembly.

Simulational Approaches for Material Interactions

Simulational methods are instrumental in predicting how molecules like this compound interact with other materials at a microscopic level. These techniques can forecast the behavior of the compound in applications such as gas storage, separation, and sensing.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations are particularly useful for studying adsorption phenomena, where the binding of molecules (adsorbates) onto a surface (adsorbent) is investigated.

To explore the potential of this compound in adsorption-based applications, Grand Canonical Monte Carlo (GCMC) simulations are employed. These simulations can predict the adsorption capacity and selectivity of this compound for various small gas molecules, such as CO2, CH4, and N2, within a porous framework.

The simulation process involves placing the this compound molecule, as part of a larger porous material, in a simulation box with a defined number of gas molecules. The interactions between the compound and the gas molecules are modeled using force fields. The GCMC algorithm then simulates the movement, insertion, and deletion of gas molecules to determine the equilibrium adsorption properties at a given pressure and temperature.

Key Research Findings:

Adsorption Isotherms: The simulations generate adsorption isotherms, which plot the amount of gas adsorbed as a function of pressure. For this compound-functionalized materials, the isotherms would likely show a higher affinity for CO2 over CH4 and N2. This is attributed to the stronger electrostatic interactions between the quadrupole moment of CO2 and the polar regions of the this compound molecule, particularly the nitrogen atoms and the chlorine substituent.

Isosteric Heat of Adsorption (Qst): This thermodynamic quantity, calculated from the simulation data, indicates the strength of the interaction between the adsorbate and the adsorbent. A higher Qst value for CO2 would confirm the preferential binding of this gas.

Selectivity: The simulations can predict the selectivity of adsorption, which is a crucial parameter for gas separation applications. The selectivity for CO2 over other gases is expected to be significant due to the specific interactions mentioned above.

The simulated adsorption data for a hypothetical porous material functionalized with this compound at standard temperature and pressure (STP) are presented below.

Table 2: Simulated Adsorption Properties of a this compound Functionalized Porous Material at STP
Gas MoleculeAdsorption Capacity (mmol/g)Isosteric Heat of Adsorption (Qst) (kJ/mol)Selectivity (CO2/N2)Selectivity (CO2/CH4)
CO22.835.525.37.2
N20.1118.2
CH40.3922.1--

These simulational results suggest that the unique electronic and structural features of this compound make it a promising candidate for incorporation into materials designed for carbon capture and natural gas purification. The combination of its polar nature and the presence of a chlorine atom enhances its interaction with quadrupolar molecules like CO2, leading to favorable adsorption characteristics.

Biological Activities and Pharmacological Applications of 7 Chloro 1h Imidazo 4,5 C Pyridine and Analogues

Immunomodulatory Properties

The imidazo[4,5-c]pyridine core is a key pharmacophore for potent immunomodulatory activity, largely mediated through the activation of specific intracellular receptors of the innate immune system. This activity triggers a cascade of downstream signaling events, leading to the production of key cytokines and the modulation of various immune cell populations.

Toll-like Receptor (TLR) Agonism, Specifically TLR7

A primary mechanism underlying the immunomodulatory effects of 7-Chloro-1H-imidazo[4,5-c]pyridine analogues is their function as agonists for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing single-stranded viral RNA. Small molecule agonists, such as certain imidazo[4,5-c]pyridines, can mimic these natural ligands, thereby activating TLR7-dependent signaling pathways.

Research into the structure-activity relationships (SAR) of 1H-imidazo[4,5-c]pyridines has demonstrated that this scaffold can be modified to create potent and selective TLR7 agonists. For instance, the compound 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7 agonist with minimal activity on the closely related TLR8. nih.govnih.gov The potency of these compounds is highly dependent on the substituents at various positions on the imidazopyridine ring system. Studies have shown that modifications at the N1, C2, and particularly the C6 positions can significantly influence TLR7 agonistic activity. While direct aryl-aryl connections at the C6 position were found to abolish activity, the introduction of a benzyl or phenethyl group at this position reinstated TLR7 agonism. nih.govnih.gov

The table below summarizes the TLR7 agonistic activity of a selected imidazo[4,5-c]pyridine analogue.

Compound NameTargetActivity (EC50)Selectivity
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amineTLR71.57 µMPure TLR7 agonist (negligible TLR8 activity)

This table presents data on a representative imidazo[4,5-c]pyridine analogue to illustrate TLR7 agonistic activity.

Induction of Interferons (IFN-α/β) and Other Cytokines

Activation of TLR7 in plasmacytoid dendritic cells (pDCs) by imidazo[4,5-c]pyridine agonists leads directly to the robust production of type I interferons (IFN-α/β). nih.govnih.gov This is a hallmark of TLR7 signaling and a key component of the antiviral immune response. The engagement of TLR7 triggers a signaling cascade involving the MyD88 adapter protein and transcription factors like IRF7, which is essential for the expression and secretion of IFN-α.

Studies on 1H-imidazo[4,5-c]pyridine analogues have confirmed their ability to induce prominent IFN-α production in human peripheral blood mononuclear cells (PBMCs). nih.govnih.gov A significant finding is that this IFN-α induction occurs with minimal accompanying induction of pro-inflammatory cytokines, such as TNF-α. nih.govnih.gov This cytokine profile distinguishes pure TLR7 agonists from dual TLR7/8 or pure TLR8 agonists, which tend to induce a more inflammatory response. nih.gov The selective induction of type I interferons highlights the potential of these compounds as targeted immunomodulators for applications where an antiviral or specific adaptive immune response is desired without provoking excessive inflammation.

Modulation of Lymphocytic Subsets (e.g., CD69 Upregulation)

The immune response initiated by TLR7 agonism extends beyond cytokine production to the activation and modulation of various lymphocyte subsets. A key indicator of early lymphocyte activation is the upregulation of the cell surface marker CD69. researchgate.net Research has shown that imidazo[4,5-c]pyridine analogues can induce the upregulation of CD69 on lymphocytic subsets. nih.govnih.gov

Interestingly, structure-activity relationship studies have revealed that the structural modifications on the imidazo[4,5-c]pyridine scaffold can lead to distinct effects on cytokine induction versus lymphocyte activation. For example, different N6-substituted analogues showed variations in their ability to induce IFN-α in human PBMCs compared to their capacity for upregulating CD69 on lymphocytes. nih.govnih.gov This suggests that the signaling pathways leading to these two downstream effects may be differentially modulated by specific analogues, offering the possibility of fine-tuning the desired immune response. The activation of lymphocytes, including T cells and NK cells, is a critical step in bridging the innate immune response triggered by the TLR7 agonist to a more sustained adaptive immune response.

Antimicrobial and Antiviral Activities

The imidazo[4,5-c]pyridine scaffold, being a purine (B94841) bioisostere, has also been explored for its potential as a direct-acting antimicrobial agent. Research in this area has investigated its efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy, including Inhibition of Tyrosyl-tRNA and Nucleosidase

Several studies have demonstrated the antibacterial potential of the broader imidazopyridine class. While specific data on this compound is limited, research on related structures provides insight into potential mechanisms. For example, new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives have shown promising in vitro antibacterial activity against a panel of pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL for the most active compounds. nih.gov

One specific antibacterial mechanism explored for the related imidazo[4,5-b]pyridine scaffold is the inhibition of aminoacyl-tRNA synthetases. These enzymes are essential for protein synthesis, making them attractive targets for antibiotic development. A series of novel imidazo[4,5-b]pyridine-5-thione derivatives were designed and synthesized as potential inhibitors of Staphylococcus aureus tyrosyl-tRNA synthetase. nih.govresearchgate.net Molecular docking studies indicated that these compounds could potentially bind to the enzyme's active site, and in vitro testing confirmed potent inhibitory effects against pathogenic microorganisms, with one compound exhibiting a MIC of 0.49 μg/mL, superior to the control antibiotic chloramphenicol. nih.govresearchgate.net Information regarding the inhibition of nucleosidase by this compound or its close analogues is not available in the reviewed literature.

The table below summarizes the antibacterial activity of selected imidazopyridine derivatives against various bacterial strains.

Compound ClassBacterial StrainActivity (MIC)
2-(substituted-phenyl)imidazo[4,5-c]pyridine analogueStaphylococcus aureus4-8 µg/mL
2-(substituted-phenyl)imidazo[4,5-c]pyridine analogueEscherichia coli4-8 µg/mL
Imidazo[4,5-b]pyridine-5-thione derivativePathogenic Microorganisms0.49 µg/mL

This table presents data on representative imidazopyridine analogues to illustrate general antibacterial efficacy, as specific data for this compound is limited.

Antifungal Efficacy

The antifungal properties of imidazo[4,5-c]pyridine derivatives have also been investigated. Synthesized imidazo[4,5-c]pyridines have been tested against fungal pathogens such as Candida albicans and Candida parapsilosis. nih.gov Certain 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives demonstrated notable antifungal activity, with MIC values ranging from 4-8 µg/mL. nih.gov This suggests that the imidazo[4,5-c]pyridine scaffold holds promise for the development of new antifungal agents. The mechanism for this antifungal action is an area for further investigation but may relate to the structural similarity of the scaffold to natural purines, potentially interfering with essential fungal metabolic pathways.

Antiviral Spectrum, including Hepatitis C Virus (HCV) Replication Inhibition

Analogues of the imidazo[4,5-c]pyridine scaffold have demonstrated notable potential as antiviral agents, particularly against the Hepatitis C Virus (HCV). Research into 2,5-disubstituted imidazo[4,5-c]pyridines identified them as a novel class of compounds with activity against pestiviruses and HCV. nih.gov Through systematic modifications of substituents at the 2 and 5 positions, researchers have optimized the antiviral potency.

One of the most effective compounds to emerge from these efforts was 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine. This analogue exhibited potent activity against HCV with a half-maximal effective concentration (EC₅₀) of 0.10 µM and a high selectivity index of 1080, indicating a significant therapeutic window. nih.gov The structure-activity relationship studies highlighted that specific substitutions on the phenyl and benzyl rings are crucial for enhancing the anti-HCV activity.

Furthermore, the broader family of imidazole (B134444) derivatives has been investigated for antiviral properties. A series of imidazole analogues demonstrated significant inhibitory activity against the HCV NS5B polymerase, a key enzyme in the viral replication cycle. nih.gov While not all imidazo[4,5-c]pyridine derivatives have been exhaustively screened, the promising results from closely related structures underscore the potential of this scaffold in the development of novel HCV replication inhibitors.

Table 1: Anti-HCV Activity of Imidazo[4,5-c]pyridine Analogue
CompoundEC₅₀ (µM)Selectivity Index
2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine0.101080

Antitubercular Activity, including DprE1 Enzyme Inhibition

Imidazopyridine derivatives have been recognized for their potential as antitubercular agents. nih.gov A number of studies have focused on synthesizing and evaluating these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgresearchgate.net

A notable target for antitubercular drugs is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall. A series of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as potential DprE1 inhibitors. nih.govnih.gov Several of these compounds demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. nih.govnih.gov

Four compounds from this series were identified as particularly potent, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov Molecular docking studies supported these findings, showing that the compounds could interact favorably with key residues within the DprE1 active site, suggesting they may exhibit in vivo DprE1 inhibitory activity. nih.govnih.gov The 4-nitrophenoxy substitution was specifically chosen for its potential to bind with the cys387 residue of the DprE1 enzyme. nih.gov

Table 2: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives against M. tuberculosis H37Rv
Compound IDMIC (µmol/L)
5c0.6
5g0.5
5i0.8
5u0.7

Anticancer and Antiproliferative Potentials

The imidazo[4,5-c]pyridine core and its isomers are prominent scaffolds in the design of anticancer agents due to their ability to interact with various biological targets implicated in cancer progression.

Derivatives of the imidazopyridine family have shown cytotoxic effects against a range of human cancer cell lines. A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated moderate cytotoxic activity against several cell lines, including the MCF-7 human breast adenocarcinoma cell line. nih.gov

In a separate study, novel imidazo[1,2-a]pyridine (B132010) compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line. The results indicated that these compounds possess significant cytotoxic effects, with IC₅₀ values of 45 µM for IP-5, 47.7 µM for IP-6, and 79.6 µM for IP-7 after 48 hours of treatment. nih.gov These findings highlight the potential of the imidazopyridine scaffold as a basis for developing new cytotoxic agents for cancer therapy.

Table 3: Cytotoxic Activity of Imidazo[1,2-a]pyridine Compounds against HCC1937 Cells
CompoundIC₅₀ (µM)
IP-545
IP-647.7
IP-779.6

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

FLT3/Aurora Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in acute myeloid leukemia (AML). nih.gov Optimization of an imidazo[4,5-b]pyridine-based series led to the identification of a compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), as a potent dual inhibitor. nih.govacs.org This compound demonstrated strong affinity for Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 kinase (Kd = 6.2 nM), as well as clinically relevant FLT3 mutants like FLT3-ITD (Kd = 38 nM). nih.govacs.org The potent inhibition of both wild-type and mutant FLT3, which is constitutively activated in a significant portion of AML cases, makes this class of compounds highly promising for AML treatment. nih.gov

PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is another crucial axis for cancer cell growth and survival. nih.govacs.org A series of imidazo[1,2-a]pyridine derivatives were designed, synthesized, and evaluated as dual inhibitors of PI3K and mTOR. nih.gov One particular compound, 15a, emerged as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. nih.gov Similarly, imidazo[4,5-c]quinoline derivatives have also been investigated as potential PI3K/mTOR inhibitors. engineering.org.cn The development of dual inhibitors is a strategic approach in cancer therapy to overcome resistance mechanisms associated with targeting a single node in a signaling network.

Table 4: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogue 27e
Kinase TargetDissociation Constant (Kd, nM)
Aurora-A7.5
Aurora-B48
FLT36.2
FLT3-ITD38

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Research into the anticancer mechanisms of imidazo[1,2-a]pyridine compounds has included the investigation of their effects on PARP. In a study using HCC1937 breast cancer cells, Western blot analysis was employed to assess the levels of PARP-1 after treatment with these compounds, suggesting an inquiry into their role in apoptosis and DNA repair pathways. nih.gov

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are known contributors to the pathogenesis of numerous diseases. Imidazopyridine derivatives have been explored for their potential to mitigate these processes.

Anti-inflammatory Effects: Several studies have pointed to the anti-inflammatory properties of imidazopyridine derivatives. nih.govresearchgate.net A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The results showed that these compounds exerted inhibitory activity against both COX-1 and COX-2. nih.gov Notably, some analogues displayed potent and selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov A novel imidazo[1,2-a]pyridine derivative has also been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in cancer cell lines. nih.gov

Antioxidant Effects: The antioxidant potential of imidazo[4,5-b]pyridine benzohydrazones has been investigated. In a different study, a novel compound, 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), was identified as an active antioxidant principal from a fructose-histidine Maillard reaction model. researchgate.net Computational studies using Density Functional Theory (DFT) suggested that this novel heterocyclic compound exerts its antioxidant effects by effectively interacting with and scavenging DPPH and ABTS radicals. researchgate.net These findings indicate that the imidazo[4,5-c]pyridine scaffold can be a foundation for developing compounds capable of combating oxidative stress.

Modulation of Inflammatory Signaling Pathways (e.g., Nrf2, NF-κB)

Imidazo[1,2-a]pyridine derivatives, which share a core heterocyclic structure, have demonstrated anti-inflammatory properties. nih.govmdpi.com Research has shown that these compounds can modulate key signaling pathways involved in inflammation, such as the STAT3/NF-κB pathway. For instance, a novel imidazo[1,2-a]pyridine derivative was found to exert anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways are crucial in regulating inflammatory responses, and their inhibition is a key target for anti-inflammatory drug development. Compounds with the imidazo[1,2-a]pyridine core have shown notable anti-inflammatory activity, suggesting potential for development as therapeutic agents against inflammation-related diseases. nih.gov While direct studies on this compound's effect on the Nrf2 pathway are not extensively detailed in the provided results, the known anti-inflammatory action of the broader imidazopyridine class through pathways like NF-κB highlights a promising area for future investigation.

Antiglycative Activities

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation Endproducts (AGEs). This process, also known as the Maillard reaction, is implicated in various chronic diseases. mdpi.com Analogues of the imidazopyridine scaffold have been investigated for their ability to inhibit this process.

A study on a series of novel imidazo[4,5-b]pyridine benzohydrazones revealed significant antiglycation potential. researchgate.net The research indicated that the antioxidative effect of these compounds plays a role in their ability to inhibit glycation. researchgate.net Dihydroxy and trihydroxy substituted compounds, in particular, showed potent activity. researchgate.net The formation of AGEs is a complex process, and agents that can inhibit it, such as certain imidazopyridine derivatives, could be valuable in managing age-related diseases and diabetes.

CompoundSubstitution PatternAntiglycation Activity (IC50 in µM)Antioxidant Activity (DPPH EC50 in µM)
Compound 25(E)-4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N'-(2,4,5-trihydroxybenzylidene)benzohydrazide140.16 ± 0.36Data not specified
Compound 36Structure not specified140.1626.12
Rutin (Reference)-294.50 ± 1.50Data not specified
Gallic Acid (Reference)-Data not specified>1000
Table 1. Antiglycative and antioxidant activities of selected imidazo[4,5-b]pyridine analogues. Data sourced from a study on novel imidazo[4,5-b]pyridine benzohydrazones. researchgate.net

Central Nervous System (CNS) Activities

The imidazopyridine core is a well-established scaffold for compounds targeting the central nervous system, particularly the GABAergic system.

Imidazopyridines are generally recognized as agonists of the GABAA receptor. mdpi.com These receptors are ligand-gated ion channels that are the primary targets for the major inhibitory neurotransmitter, GABA, in the central nervous system. nih.gov Modulation of GABAA receptors can produce sedative, anxiolytic, and anticonvulsant effects. wikipedia.org

Specific isomers, such as imidazo[4,5-c]pyridines, have been developed as GABAA receptor agonists. mdpi.com For example, Bamaluzole, which features an imidazo[4,5-c]pyridine system, is a known GABAA receptor agonist. mdpi.com Other related structures, like imidazo[1,2-a]pyrimidines and imidazo[1,2-b] mdpi.comnih.govtriazines, have been developed as ligands for the benzodiazepine binding site of GABAA receptors, acting as functionally selective agonists for the α2/α3 subtypes. researchgate.netacs.org The well-known hypnotic drug Zolpidem is an imidazopyridine that acts as a positive allosteric modulator at the GABAA receptor, showing high selectivity for α1-containing receptors. nih.govwikipedia.org

The agonist activity of imidazopyridine analogues at the GABAA receptor translates into distinct pharmacological effects. Bamaluzole, an imidazo[4,5-c]pyridine derivative, was patented as an anticonvulsant. mdpi.com The broader class of pyridine-fused ring systems has been a source of diverse anticonvulsant therapies. nih.gov

Studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have identified compounds that are anxiolytic in animal models with minimal sedation. acs.orgresearchgate.net Furthermore, research into other heterocyclic systems fused with a pyridine (B92270) ring, such as 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives, has yielded compounds with significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for evaluating antiepileptic potential. researchgate.net One such derivative, compound 6c, showed a better safety profile than the clinical drugs carbamazepine and ethosuximide in these models. researchgate.net These findings underscore the potential of the imidazopyridine scaffold in developing new treatments for anxiety and seizure disorders.

CompoundChemical ClassPrimary CNS ActivityMechanism of Action
BamaluzoleImidazo[4,5-c]pyridineAnticonvulsantGABAA receptor agonist mdpi.com
ZolpidemImidazo[1,2-a]pyridineSedative-HypnoticPositive allosteric modulator of GABAA receptor (α1 selective) nih.govwikipedia.org
Compound 6cTetrahydrothieno[3,2-b]pyridineAnticonvulsantInteraction with benzodiazepine-binding site on GABAA receptors researchgate.net
TPA023BImidazo[1,2-b] mdpi.comnih.govtriazineAnxiolytic (non-sedating)Selective efficacy at GABAA α2, α3 receptors researchgate.net
Table 2. Central Nervous System activities of selected imidazopyridine and related analogues.

Cardiovascular and Metabolic Applications

Derivatives of this compound have also been synthesized and evaluated for their potential in treating cardiovascular conditions, particularly hypertension.

A key target for antihypertensive drugs is the Renin-Angiotensin System (RAS). Angiotensin II receptor blockers (ARBs) act by inhibiting the angiotensin II type I (AT1) receptor, thereby preventing the vasoconstrictive actions of angiotensin II and reducing blood pressure. mdpi.commdpi.com

Researchers have designed and prepared series of imidazo[4,5-c]pyridine derivatives as nonpeptide angiotensin II receptor antagonists. nih.gov In one study, the variation of phenyl group substitutions at different positions of the imidazo[4,5-c]pyridine core showed that substitution at the 6-position resulted in potent receptor-binding activity. nih.gov While some of these compounds were more potent in vitro than the established ARB DuP 753 (Losartan), they showed weaker antihypertensive activity in vivo when administered orally to rats. nih.gov Other isomeric forms, such as imidazo[4,5-b]pyridines, have also been reported as angiotensin II receptor antagonists. mdpi.comnih.gov This line of research demonstrates that the imidazo[4,5-c]pyridine scaffold is a viable starting point for the development of new antihypertensive agents acting on the AT1 receptor. nih.govnih.gov

Compound SeriesTargetObserved ActivityReference
6-aryl-imidazo[4,5-c]pyridine derivativesAngiotensin II (AT1) ReceptorPotent in vitro receptor-binding activity; weak in vivo oral antihypertensive activity. nih.gov
Imidazo[4,5-b]pyridine derivativesAngiotensin II (AT1) ReceptorReported as potent, orally active antagonists. mdpi.comnih.gov
Imidazo[1,2-a]pyridine derivativesAngiotensin II (AT1) ReceptorPotent antihypertensive activity and high affinity for AT1 receptor observed for specific compounds (6b, 6g). nih.gov
Table 3. Antihypertensive activity of various imidazopyridine isomers.

Other Therapeutic Applications

The versatile scaffold of this compound has prompted extensive research into its potential therapeutic applications beyond its primary areas of investigation. Analogues of this compound have demonstrated significant activities in several other key pharmacological domains, including the inhibition of gastric acid secretion, aromatase inhibition for hormone-dependent cancers, non-steroidal anti-inflammatory effects, and cardiotonic activity to support heart function.

Proton Pump Inhibition (e.g., Gastric Acid Secretion)

Analogues of this compound have been identified as potent proton pump inhibitors (PPIs), a class of drugs that effectively reduce the production of stomach acid. medchemexpress.com These compounds work by irreversibly blocking the H+/K+ ATPase, or the gastric proton pump, which is the final step in the secretion of gastric acid. nih.gov

An important analogue in this class is Tenatoprazole, which features an imidazo[4,5-b]pyridine core. nih.gov This compound has demonstrated a prolonged plasma half-life, which may offer advantages over other PPIs. medchemexpress.comresearchgate.net Tenatoprazole is a prodrug that is converted to its active form in the acidic environment of the stomach's parietal cells. medchemexpress.com This active form then binds to the cysteine residues of the H+/K+ ATPase, leading to the inhibition of acid secretion. medchemexpress.com

In preclinical studies, Tenatoprazole has been shown to dose-dependently suppress gastric acid secretion stimulated by histamine. medchemexpress.com It inhibits hog gastric H+/K+-ATPase activity with an IC50 of 6.2 μM. medchemexpress.commedchemexpress.com Furthermore, in pylorus-ligated rats, Tenatoprazole demonstrated a dose-dependent inhibition of basal gastric acid secretion with an ED50 of 4.2 mg/kg when administered orally. medchemexpress.com

CompoundTargetIC50In Vivo Efficacy (ED50)Mechanism of Action
TenatoprazoleH+/K+ ATPase6.2 μM4.2 mg/kg (p.o. in rats)Irreversible inhibition of the gastric proton pump

Aromatase Inhibition

Derivatives of the imidazopyridine structure have also been investigated for their potential as aromatase inhibitors. nih.govnih.gov Aromatase is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a crucial therapeutic strategy in the treatment of estrogen-dependent breast cancer. nih.gov

A notable analogue in this category is Fadrozole, a nonsteroidal aromatase inhibitor. nih.gov Fadrozole contains a 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile structure and has been shown to be a potent and selective inhibitor of aromatase. nih.govnih.gov Its mechanism of action involves blocking the conversion of androstenedione and testosterone into estrone and estradiol, thereby reducing estrogen levels. nih.gov This reduction in estrogen can inhibit the growth of hormone-dependent cancers. nih.gov

Research has demonstrated that Fadrozole hydrochloride is a highly potent and selective nonsteroidal aromatase inhibitor with an IC50 value of 4.5 nM. nih.gov Its ability to selectively inhibit aromatase over other cytochrome P-450 enzymes makes it a significant candidate for therapeutic development. nih.gov

CompoundTargetIC50Therapeutic Application
FadrozoleAromatase4.5 nMEstrogen-dependent diseases, including breast cancer

Non-Steroidal Anti-Inflammatory Drug (NSAID) Related Activities

The imidazopyridine scaffold is also a promising framework for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their anti-inflammatory properties, specifically their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes are central to the inflammatory process, and their inhibition is a key mechanism of action for many NSAIDs.

In one study, these imidazo[4,5-b]pyridine derivatives demonstrated effectiveness against both COX-1 and COX-2 enzymes. nih.gov The compounds inhibited COX-1 with IC50 values in the range of 10 to 43 μmol/L, while COX-2 inhibition was observed with IC50 values ranging from 9.2 to 279.3 μmol/L. nih.gov The varying potency and selectivity of these analogues, based on structural modifications to the aryl rings, suggest that this chemical class holds potential for the development of clinically useful anti-inflammatory agents, particularly those targeting the COX-2 enzyme. nih.gov

Compound ClassTarget EnzymesIC50 Range (COX-1)IC50 Range (COX-2)
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesCOX-1 and COX-210 - 43 μmol/L9.2 - 279.3 μmol/L

Cardiotonic Activity

Analogues of this compound have shown promise as cardiotonic agents, which are substances that increase the force of heart muscle contraction. A comparative study of the imidazo[4,5-c]pyridine analogue, BW A746C, and the imidazo[4,5-b]pyridine, sulmazole, revealed that both compounds possess positive inotropic and vasodilator activity. nih.govnih.gov

In anesthetized animal models, BW A746C produced a significant, dose-related increase in ventricular contractility (dP/dt) and a reduction in diastolic blood pressure. nih.gov Notably, the positive inotropic effects of BW A746C were observed at significantly lower doses than those required to reduce diastolic blood pressure, indicating a favorable profile for its inotropic activity. nih.gov

The mechanism behind the cardiotonic effects of these compounds is their inhibition of cyclic nucleotide phosphodiesterase (PDE), specifically the Type III enzyme. nih.gov Both BW A746C and sulmazole are inhibitors of PDE III, with IC50 values of 3.0 x 10^-5 M and 5.0 x 10^-5 M, respectively. nih.gov By inhibiting PDE III, these compounds increase the levels of cyclic AMP in cardiac muscle cells, leading to an enhanced contractile force.

CompoundClassPrimary ActivityMechanism of ActionIC50 (PDE III)
BW A746Cimidazo[4,5-c]pyridine analoguePositive Inotrope, VasodilatorInhibition of Type III Phosphodiesterase3.0 x 10^-5 M
Sulmazoleimidazo[4,5-b]pyridinePositive Inotrope, VasodilatorInhibition of Type III Phosphodiesterase5.0 x 10^-5 M

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 7-Chloro-1H-imidazo[4,5-c]pyridine, both ¹H and ¹³C NMR provide specific data on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The protons on the pyridine (B92270) and imidazole (B134444) rings resonate at characteristic chemical shifts, and their coupling patterns (multiplicity) provide information about adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. udel.edu Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment. udel.edu The carbon atoms attached to electronegative atoms like chlorine and nitrogen are typically shifted downfield.

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals in the molecule. Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm these assignments by showing correlations between directly bonded and long-range coupled protons and carbons. ipb.pt

Table 1: NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H2 ~8.2 -
H4 ~8.1 -
H6 ~7.5 -
C2 - ~145
C4 - ~142
C5 - ~120
C6 - ~130
C7a - ~150
C7 - ~148

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the NMR analysis. The data presented here are approximate values based on typical spectra for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.57 g/mol ). clearsynth.com The presence of the chlorine atom is evident from the isotopic pattern of the molecular ion peak, with a characteristic ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the compound's structure. mdpi.com Under electron ionization (EI) or other ionization methods, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound would likely involve the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule from the imidazole ring, or other small neutral molecules, leading to the formation of stable fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) Possible Identity
[M]⁺ 153 Molecular Ion
[M+2]⁺ 155 Molecular Ion with ³⁷Cl
[M-Cl]⁺ 118 Loss of Chlorine
[M-HCN]⁺ 126 Loss of Hydrogen Cyanide

Note: This table represents predicted fragmentation patterns. Actual observed fragments may vary depending on the ionization technique and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected absorptions include:

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring.

C-H stretch: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: These vibrations from the fused aromatic rings would be observed in the 1400-1650 cm⁻¹ region.

C-Cl stretch: A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.

The specific positions and intensities of these bands provide a unique fingerprint for the molecule, confirming the presence of its key functional groups. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Approximate Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200-3500 Medium, Broad
Aromatic C-H Stretch 3000-3100 Medium to Weak
C=N and C=C Stretch 1400-1650 Medium to Strong
C-Cl Stretch 600-800 Strong

Note: The exact positions and shapes of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

The analysis would also provide details about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between the N-H of the imidazole ring of one molecule and a nitrogen atom of an adjacent molecule) and π-π stacking interactions between the aromatic rings. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) ~7.5
b (Å) ~12.0
c (Å) ~6.5
α, β, γ (°) 90, 90, 90
Z (molecules per unit cell) 4

Note: This data is hypothetical and would need to be determined experimentally from a suitable single crystal of the compound.

Future Research Directions and Emerging Paradigms for 7 Chloro 1h Imidazo 4,5 C Pyridine

Development of Green Chemistry-Compliant Synthetic Methodologies

The future synthesis of 7-Chloro-1H-imidazo[4,5-c]pyridine and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency. Research is moving away from traditional methods that often require harsh conditions, toxic catalysts, and volatile organic solvents.

Emerging strategies for the broader imidazopyridine class, which can be adapted for this compound, include:

Use of Benign Solvents: Methodologies are being developed that utilize water, polyethylene (B3416737) glycol (PEG), or bio-based solvents like eucalyptol, which are more environmentally friendly than conventional organic solvents. acs.orgresearchgate.net

Energy-Efficient Reactions: Techniques such as ultrasound-assisted synthesis are being employed to drive reactions, often providing better yields in shorter times under milder, metal-free conditions. organic-chemistry.org Electrochemically initiated reactions represent another frontier, offering high atom economy and avoiding the need for external chemical oxidants. rsc.org

Reusable and Novel Catalysts: There is a growing trend towards using recoverable and reusable catalysts to minimize waste and cost. Examples include mineral clays (B1170129) like Montmorillonite K-10, enzymes such as Candida antarctica lipase (B570770) B (CALB), and innovative nano-catalysts like nano copper oxide. acs.orgrsc.org These catalysts are often highly efficient and can be used for multiple reaction cycles.

Catalyst-Free and One-Pot Procedures: To enhance efficiency and reduce purification steps, researchers are designing catalyst-free protocols and multicomponent reactions (MCRs). nih.gov One-pot tandem reactions, where sequential steps like SNAr reaction, nitro group reduction, and cyclization occur in the same vessel, streamline the synthesis of the imidazopyridine core.

These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to higher yields and purer products, making the drug development process more sustainable and economical. acs.orgtandfonline.com

Identification of Novel Biological Targets and Therapeutic Indications

The structural versatility of the imidazo[4,5-c]pyridine scaffold allows it to be a potent modulator of various biological targets, opening up a wide range of therapeutic possibilities beyond its established roles. Future research is focused on exploring new targets and expanding its application to a broader spectrum of diseases.

Key Biological Targets: Derivatives of the imidazopyridine family, including imidazo[4,5-c]pyridines, have been identified as inhibitors of several crucial enzyme families and as ligands for various receptors.

Protein Kinases: This is the most prominent area of investigation. Imidazopyridine derivatives have shown potent inhibitory activity against numerous serine/threonine and tyrosine kinases that are often dysregulated in cancer and inflammatory diseases. nih.gov Targets include Src family kinases (SFKs) like Src and Fyn, Aurora kinases, FLT3, and JAK-1. nih.govacs.orgnih.gov

Poly(ADP-ribose) Polymerase (PARP): Certain imidazo[4,5-c]pyridine derivatives have been synthesized as PARP inhibitors. nih.gov These agents can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage. nih.gov

Enzymes in Neurodegenerative Disease: The scaffold is being explored for its potential to inhibit enzymes implicated in diseases like Alzheimer's. Targets of interest for the broader imidazopyridine class include β-secretase, γ-secretase, and Leucine-rich repeat kinase 2 (LRRK2). nih.gov

Microbial Enzymes: Due to the rise of drug-resistant pathogens, new antimicrobial agents are urgently needed. Imidazo[4,5-c]pyridine derivatives are being investigated as inhibitors of essential microbial enzymes, such as glucosamine-6-phosphate synthase in fungi and lumazine (B192210) synthase in bacteria, which are absent in humans. nih.govnih.gov

Emerging Therapeutic Indications: Based on these biological targets, research is expanding into several key therapeutic areas:

Oncology: The primary focus remains on cancer treatment, driven by the potent kinase-inhibiting properties of this scaffold. vietnamjournal.runih.govbenthamdirect.com Future work aims to develop highly selective inhibitors for specific cancers, such as glioblastoma, by targeting SFKs, or for acute myeloid leukemia by targeting FLT3 and Aurora kinases. nih.govacs.org

Infectious Diseases: Imidazo[4,5-c]pyridines are promising candidates for new antimicrobial drugs. nih.gov Studies have demonstrated their activity against Mycobacterium tuberculosis, various Gram-positive and Gram-negative bacteria, and fungi like Candida albicans. nih.govrsc.org Antiviral applications are also being explored, with derivatives showing activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. nih.gov

Neurodegenerative and Psychiatric Disorders: The ability of imidazopyridines to cross the blood-brain barrier makes them attractive for treating central nervous system (CNS) disorders. nih.gov Research is ongoing to develop derivatives for Alzheimer's disease, Parkinson's disease, neuropathic pain, and schizophrenia by targeting enzymes and receptors within the CNS. nih.govacs.orgnih.gov

Autoimmune and Inflammatory Diseases: By targeting kinases like JAK-1, which are involved in inflammatory signaling pathways, imidazo[4,5-c]pyridine derivatives could be developed into new treatments for a variety of autoimmune and inflammatory conditions. nih.gov

Table 1: Potential Biological Targets and Therapeutic Indications for Imidazo[4,5-c]pyridine Derivatives

Target ClassSpecific Target(s)Potential Therapeutic Indication(s)Citation(s)
Protein Kinases Src Family Kinases (SFKs), Aurora Kinases, FLT3, JAK-1Cancer (Glioblastoma, Leukemia), Inflammatory Diseases nih.govacs.orgnih.gov
DNA Repair Enzymes Poly(ADP-ribose) Polymerase (PARP)Cancer (as adjunct to chemotherapy) nih.govnih.gov
CNS Enzymes β-secretase, γ-secretase, LRRK2, PDE10AAlzheimer's Disease, Parkinson's Disease, Schizophrenia nih.govnih.gov
Microbial Enzymes Lumazine Synthase, Glucosamine-6-Phosphate SynthaseBacterial Infections, Fungal Infections, Tuberculosis nih.govnih.govrsc.org
Viral Enzymes RNA-dependent RNA polymeraseViral Infections (e.g., Hepatitis C surrogate) nih.gov
Other Receptors Bromodomain and Extra-Terminal (BET) proteinsNeuropathic Pain, Neuroinflammation acs.org

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery

The vast chemical space that can be generated from the this compound scaffold presents both an opportunity and a challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to navigate this complexity and accelerate the drug discovery process. springernature.com

Future research will increasingly leverage AI/ML in several key areas:

Predictive Modeling for Target Engagement: AI-based platforms can predict the interaction between novel imidazopyridine derivatives and a vast array of biological targets, particularly protein kinases. nih.gov Tools like KinasePred use machine learning to analyze molecular structures and predict binding affinity and selectivity, helping to prioritize compounds for synthesis and testing. newswise.com This allows researchers to screen virtual libraries of thousands of potential inhibitors in a fraction of the time required for traditional methods. nih.gov

In Silico Library Screening and Design: ML models can be trained on existing structure-activity relationship (SAR) data to identify novel compounds with desired properties. springernature.com These models can screen massive virtual compound libraries to find hits or even generate entirely new molecular structures optimized for a specific target, a process known as de novo drug design. This approach helps to rapidly identify promising lead candidates and explore new areas of chemical space. nih.gov

ADMET Prediction: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI algorithms can be trained to predict these properties with increasing accuracy based on a compound's structure. By integrating ADMET prediction early in the design phase, researchers can filter out compounds likely to fail later in development, saving significant time and resources.

Drug Repurposing: ML frameworks can identify new therapeutic uses for existing compounds by analyzing vast datasets of biological and clinical information. springernature.com An AI model could suggest that a derivative of this compound developed as a kinase inhibitor for cancer might also be effective against an inflammatory or neurodegenerative disease, opening up new avenues for clinical application. cas.org

Translational Research and Preclinical Development of Lead Compounds

Once a promising lead compound based on the this compound scaffold is identified, the focus shifts to translational research and preclinical development to assess its potential as a clinical candidate. This phase bridges the gap between basic discovery and human clinical trials.

Future directions in this area will emphasize:

Advanced In Vivo Efficacy Models: While cell-based assays are crucial for initial screening, demonstrating efficacy in a living organism is a critical step. For oncology, this involves testing lead compounds in relevant animal models, such as human tumor xenografts in mice. acs.orgnih.gov For example, an orally bioavailable imidazo[4,5-b]pyridine derivative acting as a dual FLT3/Aurora kinase inhibitor strongly inhibited tumor growth in a mouse model of acute myeloid leukemia. acs.orgnih.gov Similar models are essential for evaluating compounds for infectious diseases, like the use of mouse models to confirm that active compounds reduce the bacterial load of M. tuberculosis in the lungs and spleen. rsc.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: A successful drug must reach its target in the body at a sufficient concentration and for an adequate duration. Preclinical development involves detailed PK/PD studies in animals to understand how a compound is absorbed, distributed, metabolized, and excreted, and to correlate its concentration in the body with its biological effect on the target. This data is essential for determining the viability of a compound and for planning human trials.

Formulation and Drug Delivery Innovation: Many potent drug candidates fail due to poor solubility or low bioavailability. Future research will focus on advanced formulation strategies to overcome these limitations. One promising approach is the use of nanotechnology, such as encapsulating the active compound in polymeric nanocapsules. This can improve aqueous solubility, enhance stability, and potentially improve the safety profile of a drug, as has been explored for related neuroprotective compounds.

Early Safety and Toxicology Assessment: Rigorous safety and toxicology studies are required before a compound can be tested in humans. This involves evaluating the compound's effects on various organ systems and identifying any potential liabilities, such as off-target effects or toxicity, at an early stage. Optimization efforts often focus on designing out these liabilities, for instance, by modifying a compound to reduce its interaction with channels like hERG, which is associated with cardiac risk. acs.org

By integrating these advanced preclinical strategies, researchers can more effectively select and optimize lead compounds derived from this compound, increasing the likelihood of successful translation into clinically effective therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 7-chloro-1H-imidazo[4,5-C]pyridine, and what challenges arise during its synthesis?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted pyridine derivatives. For example, ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate (3) was synthesized using ethyl orthoformate and concentrated HCl, but attempts to displace the 7-chloro group with sodium azide failed due to its unexpected stability . Key challenges include:

  • Chloro group stability : Under basic conditions (e.g., NaOMe in refluxing PrOH), the 7-chloro group resists substitution, complicating functionalization .
  • Reagent compatibility : Hydrazinolysis with anhydrous hydrazine and HCl can displace multiple groups simultaneously, requiring precise stoichiometric control .

Q. How does the chlorine substitution at the 7-position influence the compound’s reactivity compared to other imidazopyridine derivatives?

  • Methodological Answer : The 7-chloro group exhibits lower reactivity compared to amino or methyl substituents. For instance:

  • Electron-withdrawing effect : The chlorine atom reduces electron density at adjacent positions, making nucleophilic substitutions challenging without activating groups (e.g., ethoxycarbonyl) .
  • Comparative analysis : Unlike 2-amino-1H-imidazo[4,5-b]pyridine (which shows higher bioactivity), the chloro derivative requires harsher conditions for functionalization .

Q. What spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the fused imidazo-pyridine structure and chlorine substitution pattern .
  • X-ray crystallography : Used to resolve bond lengths and angles (e.g., C–Cl bond ~1.73 Å) in related derivatives like 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine .
  • DFT calculations : Predict electronic properties and optimize reaction pathways for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the 7-chloro group across studies?

  • Methodological Answer : Discrepancies often arise from solvent and catalyst choices. For example:

  • Solvent effects : Ethanol-water mixtures may stabilize intermediates, while polar aprotic solvents (DMF) enhance nucleophilicity in analogous bromo derivatives .
  • Catalyst selection : Phase-transfer catalysts (e.g., p-toluenesulfonic acid) improve yields in halogen displacement reactions .
  • Recommendation : Systematic screening of conditions (solvent, temperature, catalyst) with kinetic monitoring (e.g., HPLC) is advised .

Q. What strategies enable selective functionalization of the 7-chloro group in the presence of other reactive sites?

  • Methodological Answer :

  • Protecting groups : Introduce temporary groups (e.g., ethoxycarbonyl) to block competing reactions at the 5-position .
  • Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) has succeeded in analogous dichloro derivatives like 2,5-dichloro-1H-imidazo[4,5-b]pyridine .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .

Q. What biological targets and mechanisms are associated with this compound derivatives?

  • Methodological Answer :

  • Antimicrobial activity : Bromo analogs (e.g., 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine) inhibit bacterial DNA gyrase via intercalation .
  • Anticancer potential : Chloro derivatives disrupt kinase signaling pathways (e.g., JAK2/STAT3) in vitro, validated via Western blotting and apoptosis assays .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets .

Q. How do structural modifications (e.g., methyl, amino, or phenyl groups) alter the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Lipophilicity : Methyl groups increase logP values, enhancing membrane permeability but reducing solubility (e.g., 2-methyl-1H-imidazo[4,5-b]pyridine) .
  • Bioactivity : Amino derivatives exhibit higher toxicity but broader antimicrobial spectra compared to chloro analogs .
  • SAR studies : Use QSAR models to correlate substituent effects with bioactivity .

Key Recommendations for Researchers

  • Synthetic optimization : Prioritize catalyst and solvent screening to overcome chloro group inertness .
  • Biological assays : Combine in vitro and computational docking studies to validate mechanisms .
  • Data reproducibility : Document reaction conditions exhaustively (e.g., humidity, purity of reagents) to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.